2-Bromo-3-cyclopropoxy-5-iodopyridine
Description
The compound features a pyridine ring substituted with bromine (position 2), cyclopropoxy (position 3), and iodine (position 5). This trifunctional halogen- and ether-substituted pyridine likely serves as a versatile intermediate in pharmaceutical synthesis, akin to compounds like 2-Amino-5-bromo-3-iodopyridine (CAS 381233-96-1), which is used in tyrosine kinase inhibitors for cancer therapy . The cyclopropoxy group may enhance lipophilicity and metabolic stability compared to other ethers (e.g., benzyloxy) or polar substituents (e.g., hydroxyl or amino groups).
Properties
Molecular Formula |
C8H7BrINO |
|---|---|
Molecular Weight |
339.96 g/mol |
IUPAC Name |
2-bromo-3-cyclopropyloxy-5-iodopyridine |
InChI |
InChI=1S/C8H7BrINO/c9-8-7(12-6-1-2-6)3-5(10)4-11-8/h3-4,6H,1-2H2 |
InChI Key |
LFAKTFOAVRAZNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)I)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-cyclopropoxy-5-iodopyridine typically involves the halogenation of a pyridine derivative. One common method starts with 2,5-dibromopyridine, which undergoes a lithiation reaction using n-butyllithium to form the corresponding aryl lithium intermediate. This intermediate is then treated with iodine to yield 2-bromo-5-iodopyridine. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropanol under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-cyclopropoxy-5-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate.
Coupling Reactions: Palladium or nickel catalysts are often used in the presence of ligands and bases like triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or other extended aromatic systems.
Oxidation and Reduction: Products include pyridine N-oxides or reduced pyridine derivatives.
Scientific Research Applications
2-Bromo-3-cyclopropoxy-5-iodopyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-Bromo-3-cyclopropoxy-5-iodopyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the cyclopropoxy group can influence the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Key Observations:
Halogen Positioning: Bromine and iodine in positions 2/3/5 are common in pharmaceutical intermediates (e.g., 2-Amino-5-bromo-3-iodopyridine), where they facilitate cross-coupling reactions .
Ether vs.
Molecular Weight : Heavier halogens (e.g., iodine) increase molecular weight, affecting solubility and pharmacokinetics.
Research Findings and Trends
Reactivity : Iodine at position 3 enhances susceptibility to Suzuki-Miyaura cross-coupling, a key step in drug synthesis .
Solubility: Hydroxyl or amino groups improve aqueous solubility (e.g., 2-Bromo-3-hydroxypyridine), whereas ethers like cyclopropoxy favor organic-phase reactions .
Thermal Stability : Heavily halogenated pyridines (e.g., iodinated derivatives) may decompose at high temperatures, necessitating low-temperature storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
